molecular formula C13H17ClN2O B6660273 N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide

N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide

Cat. No.: B6660273
M. Wt: 252.74 g/mol
InChI Key: LEGMRIRHIOHHNX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a 2-chlorophenyl group attached to a pyrrolidine ring, which is further connected to a propanamide moiety

Properties

IUPAC Name

N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(16-8-4-5-9-16)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGMRIRHIOHHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Substitution: Sodium methoxide in methanol, reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid derivatives.

    Reduction: Formation of N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. For instance, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. It may exhibit different pharmacological properties due to the difference in the side chain.

    N-(2-chlorophenyl)-2-pyrrolidin-1-ylbutanamide: This compound has a butanamide group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

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